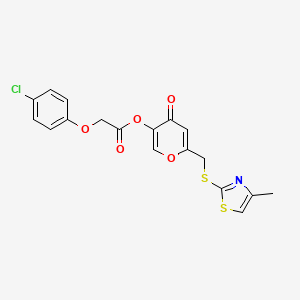
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C18H14ClNO5S2 and its molecular weight is 423.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate, identified by the CAS number 896305-67-2, is a complex organic compound notable for its diverse biological activities. This compound is primarily recognized as an intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, play a significant role in its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups, including thiazole and pyran moieties, suggests potential interactions with biological targets that are critical for pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 378.41 g/mol |
| Structural Features | Thiazole, Pyran rings |
| CAS Number | 896305-67-2 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyran ring and the chlorophenoxy group contribute to the compound’s overall binding affinity and specificity, leading to various biological effects such as enzyme inhibition or disruption of cellular processes.
Biological Activities
Research indicates that compounds with similar structures exhibit significant pharmacological effects. Notable activities associated with this compound include:
1. Antibacterial Activity
this compound has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies on related thiazole derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar capabilities .
2. Anticonvulsant Activity
Thiazole derivatives have been documented to exhibit anticonvulsant properties. Analogous compounds have demonstrated efficacy in electroshock seizure tests, indicating that this compound may also contribute to seizure protection through similar mechanisms .
3. Cytotoxic Activity
Research has highlighted the cytotoxic potential of thiazole-containing compounds against various cancer cell lines. For instance, certain thiazole derivatives have shown significant activity against Bcl-2 Jurkat and A431 cell lines, suggesting that this compound could be further explored for its anticancer properties.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various thiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial properties. This supports the hypothesis that this compound may similarly enhance antibacterial efficacy due to its structural components .
Case Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity, several thiazole analogs were tested in animal models. The results indicated that modifications in the phenyl ring significantly influenced the anticonvulsant potency. This suggests that further structural optimization of this compound could yield compounds with improved therapeutic profiles.
特性
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-11-9-26-18(20-11)27-10-14-6-15(21)16(7-23-14)25-17(22)8-24-13-4-2-12(19)3-5-13/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPEPPYJZCLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














